ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows how these atoms are connected.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the catalysts and conditions used, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reagents and conditions used in the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties such as acidity or basicity, reactivity with other substances, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-6-25-19(23)10-8-9-15(3)11-12-17-16(4)18(22)13-14-21(17,5)20(24)26-7-2/h8-12,16-17H,6-7,13-14H2,1-5H3/b10-8+,12-11+,15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCXGUDTDNHACQ-UWILDCFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=C(C)C=CC1C(C(=O)CCC1(C)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C(\C)/C=C/C1C(C(=O)CCC1(C)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104544-35-6 | |
Record name | 5-Methyl-7-(2,6-dimethyl-6-ethoxycarbonyl-3-oxo-1-cyclohexyl)-2,4,6-heptatrienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104544356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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